molecular formula C10H19ClN2O B14612906 4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 57822-90-9

4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B14612906
CAS No.: 57822-90-9
M. Wt: 218.72 g/mol
InChI Key: VTHHDWKRPXMTNZ-UHFFFAOYSA-N
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Description

4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a chlorinated ketone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or alkylation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both chlorine and oxygen atoms within the molecule. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

57822-90-9

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

4-chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane

InChI

InChI=1S/C10H19ClN2O/c1-9(2)8-14-10(13(9)11)4-6-12(3)7-5-10/h4-8H2,1-3H3

InChI Key

VTHHDWKRPXMTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(N1Cl)CCN(CC2)C)C

Origin of Product

United States

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